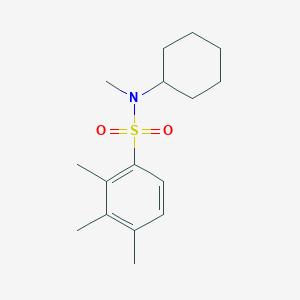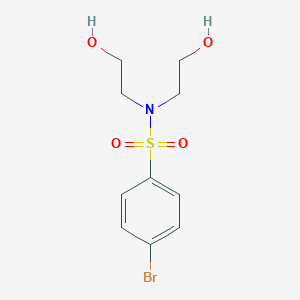
5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a benzenesulfonamide group attached to the nitrogen atom of the pyridine ring. It is a solid compound that can dissolve in appropriate solvents and is often used in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate. The reaction is carried out in a mixture of 1,4-dioxane and water at elevated temperatures (around 90°C) for an extended period (approximately 18 hours) to achieve moderate to good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Safety measures and environmental considerations are also crucial in industrial settings to ensure safe handling and disposal of reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can undergo coupling reactions with different arylboronic acids to form novel derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce a range of novel pyridine-based compounds .
Applications De Recherche Scientifique
5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents and drug candidates.
Biological Studies: The compound is investigated for its biological activities, such as anti-thrombolytic and biofilm inhibition properties.
Material Science: It is explored as a potential chiral dopant for liquid crystals and other advanced materials.
Chemical Research: The compound serves as a building block for the synthesis of various pyridine derivatives with diverse applications.
Mécanisme D'action
The mechanism of action of 5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities, such as anti-thrombolytic effects, are attributed to its ability to interact with enzymes and proteins involved in clot formation and biofilm development. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide.
N-(5-Bromo-2-methyl-pyridin-3-yl)-methanesulfonamide: Another pyridine derivative with similar structural features.
5-Bromo-3-nitro-pyridin-2-yl-methyl-amine: A related compound with a nitro group instead of a sulfonamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H11BrN2O2S |
|---|---|
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
5-bromo-2-methyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O2S/c1-9-4-5-10(13)7-12(9)18(16,17)15-11-3-2-6-14-8-11/h2-8,15H,1H3 |
Clé InChI |
FQRAZNKOTFPXST-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CN=CC=C2 |
SMILES canonique |
CC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CN=CC=C2 |
Solubilité |
49.1 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3,4-Dimethylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B226357.png)



![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)


![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)

![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)
![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226397.png)

![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)

